

Foundational Research on ND-378 (SKA-378)

Neuroprotection: A Technical Guide

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Compound of Interest

Compound Name: ND-378

Cat. No.: B609509

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on the neuroprotective agent **ND-378**, also referred to in the scientific literature as SKA-378. This document synthesizes key findings, experimental methodologies, and mechanistic data to serve as a comprehensive resource for researchers in neuropharmacology and drug development.

Core Concepts and Mechanism of Action

ND-378 (SKA-378) is a novel chlorinated aminothiazole derivative of riluzole that has demonstrated significant neuroprotective effects in models of excitotoxic neuronal injury.^{[1][2]} Its primary mechanism of action revolves around the attenuation of glutamate-mediated excitotoxicity, a key pathological process in various neurological disorders, including epilepsy and ischemic stroke.

The neuroprotective properties of **ND-378** are attributed to a multi-target profile that includes:

- **Inhibition of Voltage-Gated Sodium Channels (NaV):** **ND-378** is a potent inhibitor of the NaV1.6 sodium channel, which is crucial for the propagation of action potentials in neurons.^{[1][2]} By inhibiting NaV1.6, **ND-378** reduces neuronal hyperexcitability and the subsequent release of glutamate into the synaptic cleft.

- **Modulation of Amino Acid Transport:** A key mechanism of **ND-378** is the non-competitive, indirect inhibition of Ca²⁺-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport. [1][2] MeAIB is a specific substrate for the System A amino acid transporter, which is involved in the glutamate-glutamine cycle. This cycle is essential for replenishing the neurotransmitter pool of glutamate in neurons. By disrupting this cycle, **ND-378** likely reduces the availability of glutamine for conversion into glutamate, thereby dampening excessive glutamatergic signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies characterizing the potency of **ND-378** and its parent compound, riluzole.

Table 1: Inhibitory Potency (IC₅₀) of **ND-378** on Voltage-Gated Sodium Channels

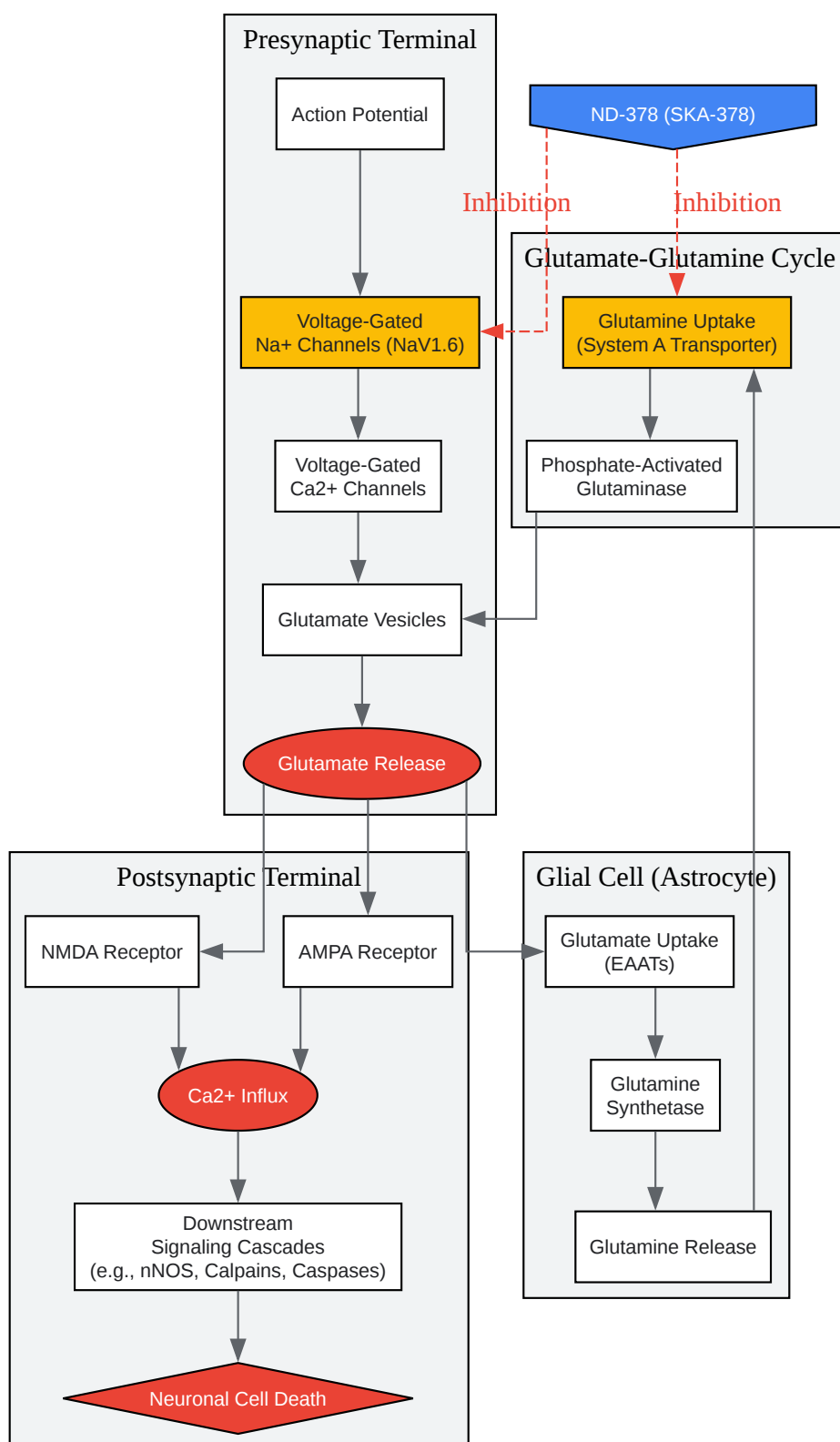
Compound	Target	IC ₅₀ (μM)	Reference
ND-378 (SKA-378)	NaV1.6	28	[1][2]
ND-378 (SKA-378)	NaV1.2	118	[1][2]

Table 2: Inhibitory Potency (IC₅₀) on MeAIB Transport

Compound	IC ₅₀ (μM)	Reference
Riluzole	1.0	
SKA-377	1.7 ± 0.26	[1]
ND-378 (SKA-378)	1.1 ± 0.17	[1]
SKA-376	~4-6	[1]
SKA-379	~4-6	[1]

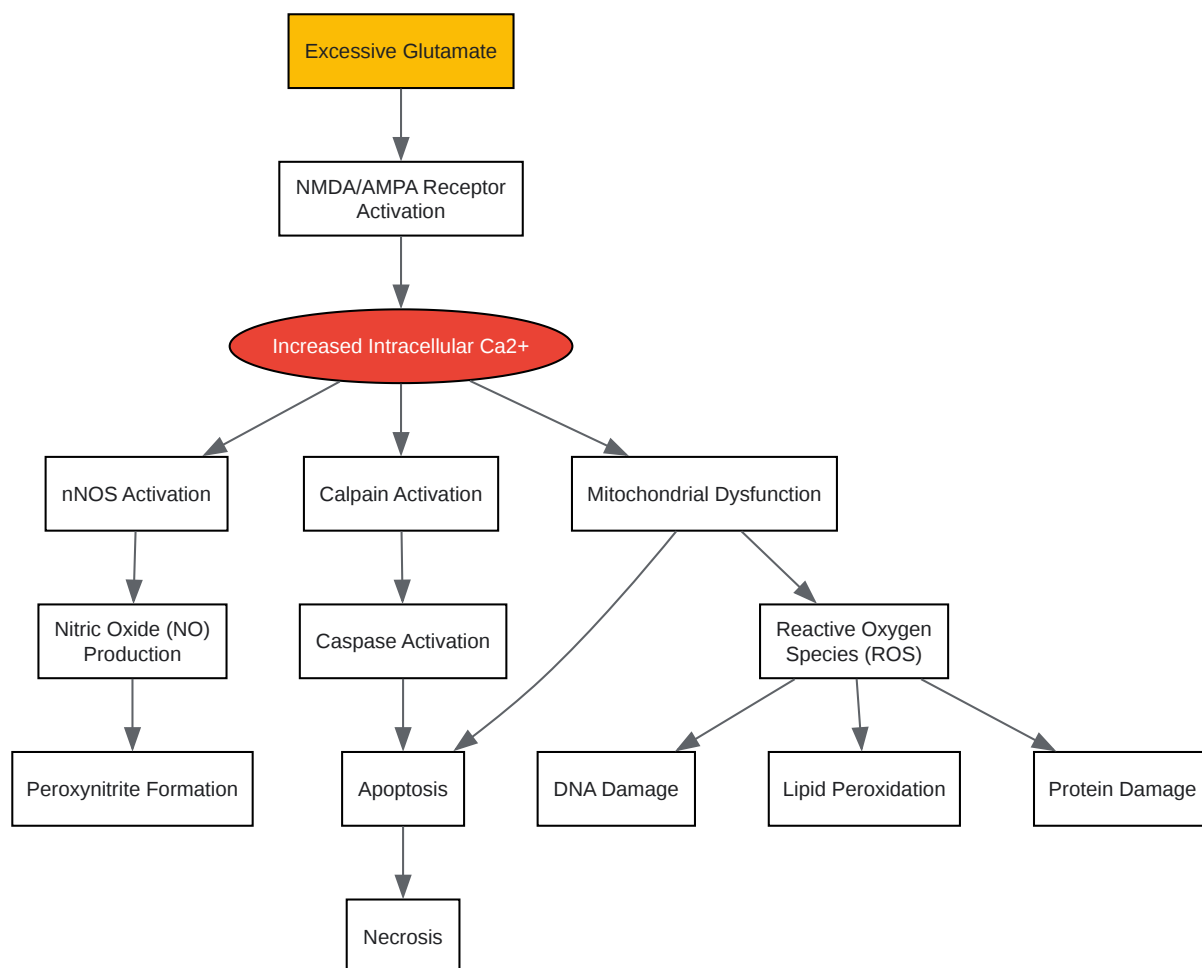
Signaling Pathways

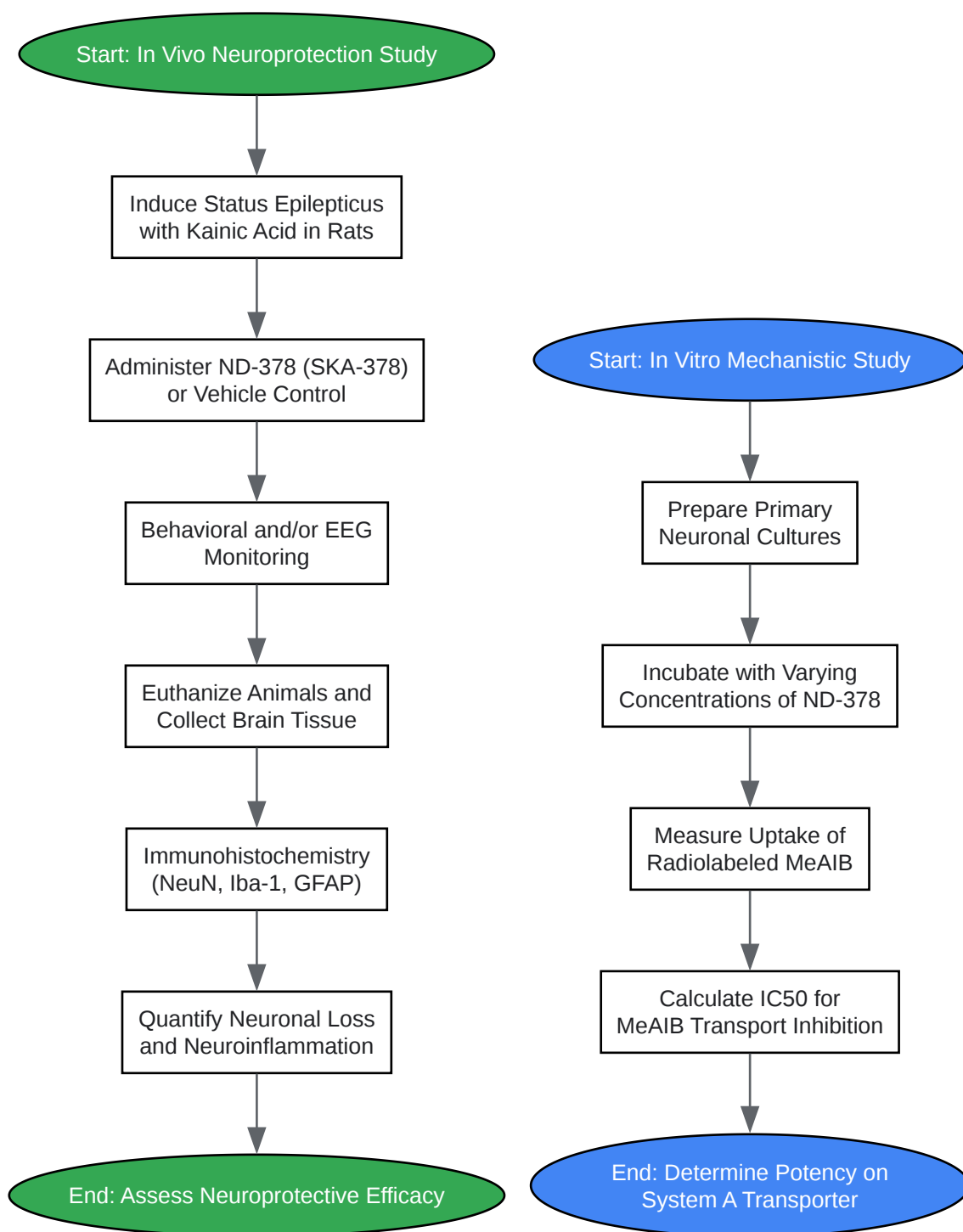
The neuroprotective effects of **ND-378** are intricately linked to the modulation of the excitotoxicity signaling cascade. The following diagrams illustrate the key pathways.



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Caption: Mechanism of **ND-378** (SKA-378) Neuroprotection.





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